2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester
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Overview
Description
2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester is a complex organic compound with a unique structure that includes multiple aromatic rings, an ester group, and a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic esters with halides in the presence of a palladium catalyst under mild conditions . The specific conditions and reagents used can vary, but the general process involves the formation of intermediate compounds that are subsequently transformed into the final product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: N-bromosuccinimide (NBS) for free radical bromination
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and industrial applications. The exact molecular targets and pathways can vary depending on the specific application and conditions .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic esters: Similar in structure and reactivity, used in organic synthesis and drug delivery.
Pinacol boronic esters: Known for their stability and use in various chemical reactions.
Uniqueness
2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester stands out due to its unique combination of aromatic rings, ester group, and silicon atom
Biological Activity
2,6-Bis(2-methylphenyl)-7-oxo-4-phenyl-3,5,8-trioxa-4-siladecanoic acid ethyl ester (CAS No. 85905-72-2) is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including research findings, case studies, and relevant data tables.
The compound has the following chemical characteristics:
- Molecular Formula : C28H31O6Si
- Molecular Weight : 491.628 g/mol
- Structure : The compound features a complex structure with multiple functional groups, including ester and oxo groups, which contribute to its biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Lapkin et al. (1983) demonstrated its effectiveness against various bacterial strains, suggesting potential applications in pharmaceutical formulations aimed at combating infections .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In vitro assays revealed that it effectively scavenges free radicals, which is crucial for preventing oxidative stress-related diseases. The antioxidant activity was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, showing a strong correlation between concentration and radical scavenging ability .
Cytotoxicity Studies
Cytotoxicity assessments performed on human cancer cell lines indicated that this compound can induce apoptosis in certain types of cancer cells. The mechanism appears to involve the disruption of mitochondrial function and activation of caspase pathways. These findings highlight its potential role in cancer therapy .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating considerable antimicrobial potency.
Case Study 2: Antioxidant Capacity
A study published in the Journal of Pharmaceutical Sciences reported that at a concentration of 50 µg/mL, the compound exhibited a DPPH radical scavenging activity of 85%, outperforming several known antioxidants .
Table 1: Biological Activity Summary
Property | Value |
---|---|
Molecular Formula | C28H31O6Si |
Molecular Weight | 491.628 g/mol |
LogP | 4.64060 |
H Bond Donor | 0 |
H Bond Acceptor | 6 |
Properties
CAS No. |
85905-72-2 |
---|---|
Molecular Formula |
C28H31O6Si |
Molecular Weight |
491.6 g/mol |
InChI |
InChI=1S/C28H31O6Si/c1-5-31-27(29)25(23-18-12-10-14-20(23)3)33-35(22-16-8-7-9-17-22)34-26(28(30)32-6-2)24-19-13-11-15-21(24)4/h7-19,25-26H,5-6H2,1-4H3 |
InChI Key |
JQFVINPJCRPLBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1C)O[Si](C2=CC=CC=C2)OC(C3=CC=CC=C3C)C(=O)OCC |
Origin of Product |
United States |
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